molecular formula C14H18ClN B2404338 1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287282-71-5

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No. B2404338
CAS RN: 2287282-71-5
M. Wt: 235.76
InChI Key: NLAQJQZNMQUHPI-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclo[1.1.1]pentane moiety and a chloro-methylphenyl moiety. Bicyclo[1.1.1]pentane is a type of cycloalkane that is characterized by its two bridgehead carbon atoms and one bridging carbon atom . The chloro-methylphenyl moiety suggests the presence of a benzene ring with chlorine and methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[1.1.1]pentane ring and the chloro-methylphenyl group. The bicyclo[1.1.1]pentane ring is a highly strained and reactive structure . The chloro-methylphenyl group would add aromaticity and potential reactivity due to the presence of the chlorine atom .

properties

IUPAC Name

1-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN/c1-10-3-4-11(12(15)5-10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAQJQZNMQUHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C23CC(C2)(C3)CNC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

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